molecular formula C10H20N2O2 B6246685 (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide CAS No. 2408938-16-7

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide

Cat. No. B6246685
CAS RN: 2408938-16-7
M. Wt: 200.3
InChI Key:
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Description

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide, commonly referred to as (2R)-TBMPC, is a compound of particular interest in the scientific research community. It is a chiral compound, meaning it has two non-superimposable mirror image forms, and is a derivative of pyrrolidine. It has been found to have a wide range of applications, from pharmaceuticals to agrochemicals.

Scientific Research Applications

((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including chiral amines, amino acids, and peptides. It has also been used as a catalyst in the synthesis of chiral compounds, and has been found to be an effective inhibitor of enzymes. In addition, it has been used in the synthesis of chiral drugs, and has been found to be an effective inhibitor of cancer cell growth.

Mechanism of Action

The mechanism of action of ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC is not yet fully understood. However, it is believed that the compound acts as a chiral catalyst, allowing for the selective synthesis of chiral compounds. It is also believed to act as an enzyme inhibitor, preventing the breakdown of certain molecules. In addition, it has been found to interact with certain receptors in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, and has been found to reduce inflammation and pain. In addition, it has been found to have anti-bacterial and anti-viral properties, and has been found to reduce oxidative stress. It has also been found to reduce the symptoms of depression and anxiety, and has been found to have anti-diabetic properties.

Advantages and Limitations for Lab Experiments

The use of ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC in lab experiments has a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic, and has a wide range of applications. However, there are a number of limitations to its use in lab experiments. It is relatively expensive, and the synthesis process is time-consuming. In addition, it is not always possible to synthesize the desired compound in a single step, and the reaction conditions must be carefully controlled.

Future Directions

The use of ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC in scientific research is likely to continue to expand in the future. It has already been found to have a wide range of applications, and it is likely that new applications will be discovered. In addition, it is likely that new synthesis methods will be developed, allowing for the synthesis of more complex compounds. Finally, it is likely that new mechanisms of action will be discovered, allowing for the development of new drugs and treatments.

Synthesis Methods

The synthesis of ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC is a two-step process. The first step involves the synthesis of the starting material, (1R)-4-tert-butoxycarbonyl-2-methylpyrrolidine (1R)-TBCMPC. This is done by reacting (1R)-2-methylpyrrolidine with tert-butyl chloroformate in the presence of potassium carbonate. The second step involves the transformation of (1R)-TBCMPC into ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC. This is done by reacting (1R)-TBCMPC with lithium hydroxide in aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide involves the protection of the amine group of pyrrolidine, followed by the alkylation of the protected amine with tert-butyl bromoacetate. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with tert-butyl carbamate to form the desired product.", "Starting Materials": [ "Pyrrolidine", "tert-Butyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "tert-Butyl carbamate" ], "Reaction": [ "Pyrrolidine is protected with tert-butoxycarbonyl (BOC) chloride in the presence of triethylamine to form BOC-pyrrolidine.", "BOC-pyrrolidine is then reacted with tert-butyl bromoacetate in the presence of potassium carbonate to form BOC-protected ester.", "The BOC group is removed by treatment with hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then coupled with tert-butyl carbamate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product, (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide." ] }

CAS RN

2408938-16-7

Product Name

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide

Molecular Formula

C10H20N2O2

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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